molecular formula C10H20N2O4S2 B1346936 Penicillamine disulfide, L- CAS No. 113626-33-8

Penicillamine disulfide, L-

Cat. No. B1346936
M. Wt: 296.4 g/mol
InChI Key: POYPKGFSZHXASD-PHDIDXHHSA-N
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Description

L-Penicillamine disulfide is a compound with the molecular formula C10H20N2O4S2 . It has an average mass of 296.407 Da and a monoisotopic mass of 296.086456 Da . It is a chelating agent used in the treatment of Wilson’s disease . It is also used to reduce cystine excretion in cystinuria and to treat patients with severe, active rheumatoid arthritis unresponsive to conventional therapy .


Molecular Structure Analysis

The molecular structure of L-Penicillamine disulfide consists of 10 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . More detailed structural analysis may require advanced spectroscopic techniques.


Chemical Reactions Analysis

The metabolism of D-penicillamine is not well understood, and two forms of penicillamine byproducts have been identified: penicillamine disulfide and cysteine-penicillamine disulfide . Further studies are needed to understand the chemical reactions involving L-Penicillamine disulfide.

properties

IUPAC Name

(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYPKGFSZHXASD-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)O)N)SSC(C)(C)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312580
Record name L-Valine, 3,3′-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penicillamine disulfide, L-

CAS RN

113626-33-8
Record name L-Valine, 3,3′-dithiobis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113626-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillamine disulfide, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113626338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Valine, 3,3′-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENICILLAMINE DISULFIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4068OHN8SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SS Kang, PWK Wong, K Curley - Pediatric Research, 1982 - nature.com
There is considerable evidence that homocystine has a direct damaging effect on vascular endothelium and other tissues. The demonstration of the existance of protein-bound …
Number of citations: 65 www.nature.com
DS Smith, RA Bell, JR Kramer - … and Physiology Part C: Toxicology & …, 2002 - Elsevier
The proper application of biotic ligand models to predict metal toxicity depends on accurate prediction of metal binding to sites on natural organic matter (NOM) which compete with the ‘…
Number of citations: 196 www.sciencedirect.com
JI Toohey - Biochemistry and Cell Biology, 1986 - cdnsciencepub.com
Plusieurs système qui génèrent le soufre des persulfures favorisent in vitro la prolifération des cellules du lymphome murin L1210. Ces systèmes sont : disulfures de cystéine et …
Number of citations: 42 cdnsciencepub.com

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